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Compound Name:
1-(3-fluorophenyl)-5-propyl-1H-

pyrazol-4-amine

CAS No.: 1461714-86-2

Cat. No.: B1444497

Get Quote

Executive Summary: The Fluorine Effect in Pyrazole
Architectures
The incorporation of fluorine into aminopyrazole scaffolds represents a critical design strategy

in modern medicinal and agrochemical chemistry.[1][2] This whitepaper analyzes the patent

landscape of fluorinated aminopyrazoles, a chemical class defined by the convergence of

bioisosteric utility and privileged kinase/GABA-gated channel binding.

From a patent perspective, this landscape is bifurcated into two distinct high-value clusters:

Agrochemicals (The Fipronil Lineage): Dominated by 5-amino-1-aryl-4-

((trifluoromethyl)sulfinyl)pyrazoles targeting GABA receptors.

Pharmaceuticals (The Kinase Lineage): Characterized by 3-amino-pyrazole motifs where

fluorine modulation (ring-F or side-chain CF3) optimizes ATP-competitive inhibition (e.g.,

CDK, p38 MAPK, FLT3).
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This guide synthesizes the chemical rationale, synthetic methodologies, and intellectual

property trends defining this space.

Chemical Rationale: Why Fluorinate the
Aminopyrazole?
The aminopyrazole ring acts as a bidentate hydrogen bond donor/acceptor system, mimicking

the adenine ring of ATP. The strategic introduction of fluorine alters the physicochemical profile

without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Electronic and Metabolic Modulation
pKa Depression: Introduction of a fluorine atom at the C4 position of a 3-aminopyrazole ring

significantly lowers the pKa of the adjacent NH group. In kinase inhibitors, this strengthens

the hydrogen bond donation to the kinase hinge region (e.g., Cys residues).

Metabolic Stability: Fluorination blocks labile sites susceptible to Cytochrome P450 oxidation

(C-H to C-OH).

Lipophilicity (

): Trifluoromethyl (-CF3) groups, common in the N1-aryl or C4 positions, drastically increase
lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Experimental Protocols: Synthesis & Manufacturing
The patent literature reveals that regiocontrol during the cyclization of hydrazines is the primary

technical hurdle. Below is a self-validating protocol synthesized from key process patents (e.g.,

US 5,232,940; WO 2007/034183).

Protocol: Regioselective Synthesis of 5-Amino-1-Aryl-4-
Trifluoromethylpyrazoles
Objective: Synthesize the core scaffold for Fipronil-class GABA inhibitors.

Reagents:
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Aryl Hydrazine (e.g., 2,6-dichloro-4-trifluoromethylphenylhydrazine)

Ethyl 2,3-dicyanopropionate (or equivalent

-alkoxyacrylonitrile)

Solvent: Ethanol or Dioxane

Catalyst: Piperidine or Et3N

Step-by-Step Methodology:

Hydrazone Formation (Kinetic Control):

Charge the reaction vessel with aryl hydrazine (1.0 eq) and ethanol (10 V).

Cool to 0°C. Slowly add the nitrile component (1.1 eq) to minimize exotherm.

Checkpoint: Monitor by TLC/HPLC for the disappearance of hydrazine. The intermediate

hydrazone forms rapidly.

Cyclization (Thermodynamic Control):

Add base catalyst (Piperidine, 0.1 eq).

Heat to reflux (78-80°C) for 4-6 hours.

Mechanism:[3][4] The internal nucleophilic attack of the hydrazine nitrogen onto the nitrile

carbon closes the ring.

Critical Parameter: The N1-substituent steric bulk dictates the ratio of 5-amino vs. 3-amino

isomers. Electron-deficient aryl groups favor the 5-amino isomer.

Sulfinylation (Functionalization):

(Optional for Pharma, Mandatory for Fipronil analogs)

React the 5-aminopyrazole with trifluoromethylsulfenyl chloride (CF3SCl) followed by

oxidation with mCPBA or H2O2/NaWO4.
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Figure 1: Regioselective cyclization pathway for aminopyrazoles. The choice of N1-substituent

drives the formation of the bioactive 5-amino isomer.

Patent Landscape Analysis
The IP landscape is defined by specific structural claims that protect the "bioactive

conformation."

Quantitative Summary of Key IP Holders
Assignee Primary Focus

Key Patent
Families

Target Mechanism

BASF / Bayer Agrochemicals
US 5,232,940; EP

0295117

GABA-gated Cl-

channel blocker

Roche Oncology
US 2011/0130429;

WO 2007/034183
p38 MAPK Inhibitor

Pfizer
Oncology/Inflammatio

n
US 6,696,477

JAK / Kinase

Selectivity

Chinese Academies Process Chemistry CN 102666527B

Optimized synthesis

of Fipronil

intermediates

Structural Activity Relationships (SAR) in Patents
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The patentability of these compounds often hinges on non-obvious modifications to the C3 and

C4 positions.

The "Fipronil" Cluster (Agro):

Core: 1-aryl-5-aminopyrazole.[5]

Patent Lock: The specific combination of a 4-trifluoromethylsulfinyl group and a 3-cyano

group is critical. The 4-SCF3/SOCF3 moiety provides the unique hydrophobicity required

to block the insect GABA channel.

Reference:Rhône-Poulenc Agrochimie (now BASF) patents established this class [1].

The "Kinase" Cluster (Pharma):

Core: 3-aminopyrazole fused or linked to pyrimidines.

Patent Lock: Patents often claim the 3-amino-4-fluoropyrazole specifically. The 4-fluoro

substituent is a bioisostere for hydrogen that blocks metabolism and alters the donor

strength of the 3-amino group.

Reference:Roche patents on p38 inhibitors demonstrate the utility of 4-F-pyrazole in

increasing selectivity against off-target kinases [2].

Landscape Ecosystem Map
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Figure 2: Strategic bifurcation of the fluorinated aminopyrazole patent landscape.

Case Studies & Therapeutic Applications
Agrochemical: Fipronil (The Gold Standard)

Compound: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-

pyrazole-3-carbonitrile.[5]

Mechanism: Non-competitive blocker of GABA-gated chloride channels.

Technical Insight: The high degree of fluorination (two CF3 groups) renders the molecule

extremely lipophilic, allowing it to penetrate the insect cuticle and CNS. The "amino" group is

essential for hydrogen bonding within the channel pore.

Pharmaceutical: PCTAIRE/CDK Inhibitors
Context: Recent patents (e.g., MDPI review 2022) highlight 3-amino-pyrazole derivatives

targeting the "dark kinome" (PCTAIRE family).
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Design: The 3-amino-pyrazole motif binds to the hinge region of the kinase. Fluorination of

the N-aryl or C-aryl substituents improves metabolic half-life and potency (IC50 values often

<50 nM) [3].

Future Outlook
Process Chemistry Innovation: Recent Chinese patents (e.g., CN102666527B) focus on

"green" synthesis—avoiding corrosive reagents like trifluoroacetic acid in favor of catalytic

fluorination methods.

Fragment-Based Drug Discovery (FBDD): The 4-fluoro-3-aminopyrazole fragment is

increasingly used as a "seed" in FBDD libraries due to its high ligand efficiency (LE).

Polymorph Patents: As major patents expire (like early Fipronil patents), the IP battleground

is shifting to crystalline forms (polymorphs) and solvates to extend exclusivity [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1444497?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

